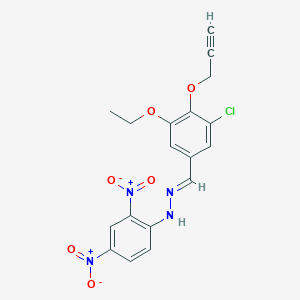
3-Chloro-5-ethoxy-4-(2-propynyloxy)benzaldehyde {2,4-bisnitrophenyl}hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-ethoxy-4-(2-propynyloxy)benzaldehyde {2,4-bisnitrophenyl}hydrazone, also known as CEPBH, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research.
Mecanismo De Acción
3-Chloro-5-ethoxy-4-(2-propynyloxy)benzaldehyde {2,4-bisnitrophenyl}hydrazone acts as a chelator for metal ions, binding to them and causing a change in fluorescence. It also undergoes a reaction with nitroaromatic compounds, resulting in a change in color or fluorescence. As a photosensitizer, 3-Chloro-5-ethoxy-4-(2-propynyloxy)benzaldehyde {2,4-bisnitrophenyl}hydrazone generates reactive oxygen species when exposed to light, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
3-Chloro-5-ethoxy-4-(2-propynyloxy)benzaldehyde {2,4-bisnitrophenyl}hydrazone has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further research. It has also been shown to have good cell permeability, allowing for its use in live cell imaging.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Chloro-5-ethoxy-4-(2-propynyloxy)benzaldehyde {2,4-bisnitrophenyl}hydrazone in lab experiments is its high selectivity for metal ions and nitroaromatic compounds. However, its sensitivity to pH and solvent conditions can be a limitation.
Direcciones Futuras
Future research on 3-Chloro-5-ethoxy-4-(2-propynyloxy)benzaldehyde {2,4-bisnitrophenyl}hydrazone could focus on its potential as a photosensitizer for cancer treatment, as well as its use in live cell imaging and detection of metal ions and nitroaromatic compounds. Additionally, modifications to the structure of 3-Chloro-5-ethoxy-4-(2-propynyloxy)benzaldehyde {2,4-bisnitrophenyl}hydrazone could lead to improved selectivity and sensitivity.
Métodos De Síntesis
3-Chloro-5-ethoxy-4-(2-propynyloxy)benzaldehyde {2,4-bisnitrophenyl}hydrazone can be synthesized through a multi-step process involving the reaction of 3-chloro-5-ethoxy-4-formylbenzoic acid with propargyl alcohol, followed by the reaction with 2,4-dinitrophenylhydrazine and 2,4-dinitrophenylhydrazine hydrochloride. The final product is obtained through recrystallization and purification.
Aplicaciones Científicas De Investigación
3-Chloro-5-ethoxy-4-(2-propynyloxy)benzaldehyde {2,4-bisnitrophenyl}hydrazone has shown potential as a fluorescent probe for the detection of metal ions such as copper, iron, and zinc. It has also been used as a chromogenic and fluorogenic sensor for the detection of nitroaromatic compounds. Additionally, 3-Chloro-5-ethoxy-4-(2-propynyloxy)benzaldehyde {2,4-bisnitrophenyl}hydrazone has been studied for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Propiedades
Nombre del producto |
3-Chloro-5-ethoxy-4-(2-propynyloxy)benzaldehyde {2,4-bisnitrophenyl}hydrazone |
|---|---|
Fórmula molecular |
C18H15ClN4O6 |
Peso molecular |
418.8 g/mol |
Nombre IUPAC |
N-[(E)-(3-chloro-5-ethoxy-4-prop-2-ynoxyphenyl)methylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C18H15ClN4O6/c1-3-7-29-18-14(19)8-12(9-17(18)28-4-2)11-20-21-15-6-5-13(22(24)25)10-16(15)23(26)27/h1,5-6,8-11,21H,4,7H2,2H3/b20-11+ |
Clave InChI |
XGPIZQVSSYMGOI-RGVLZGJSSA-N |
SMILES isomérico |
CCOC1=C(C(=CC(=C1)/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl)OCC#C |
SMILES |
CCOC1=C(C(=CC(=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl)OCC#C |
SMILES canónico |
CCOC1=C(C(=CC(=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl)OCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,4-dimethylphenyl)-N-(2-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-2-oxoethyl)methanesulfonamide](/img/structure/B298080.png)
![N-{2-[2-(4-butoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-fluorophenyl)benzenesulfonamide](/img/structure/B298082.png)
![methyl {3-[(E)-{2-[(3,4-dimethoxyphenyl)acetyl]hydrazinylidene}methyl]phenoxy}acetate](/img/structure/B298085.png)
![N-(3,5-dichlorophenyl)-N-(2-oxo-2-{2-[2-(trifluoromethyl)benzylidene]hydrazino}ethyl)methanesulfonamide](/img/structure/B298086.png)
![N-(4-methylphenyl)-N-(2-{2-[4-(methylsulfanyl)benzylidene]hydrazino}-2-oxoethyl)methanesulfonamide](/img/structure/B298087.png)
![N-(2-ethylphenyl)-N-[2-(2-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]methanesulfonamide](/img/structure/B298088.png)
![Methyl [4-(2-{[5-chloro-2-methyl(methylsulfonyl)anilino]acetyl}carbohydrazonoyl)phenoxy]acetate](/img/structure/B298089.png)
![N-(4-methylphenyl)-2-[4-[(E)-[[2-[(4-methylphenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetamide](/img/structure/B298092.png)
![N-(2-ethylphenyl)-N-(2-{(2E)-2-[(3-methylthiophen-2-yl)methylidene]hydrazinyl}-2-oxoethyl)benzenesulfonamide (non-preferred name)](/img/structure/B298093.png)
![N-(2-{2-[1-(4-fluorophenyl)ethylidene]hydrazino}-2-oxoethyl)-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B298094.png)
![N-{2-[2-(4-tert-butylcyclohexylidene)hydrazino]-2-oxoethyl}-N-(2,5-dimethylphenyl)-4-methylbenzenesulfonamide](/img/structure/B298097.png)
![2-(3,4-dimethoxyphenyl)-N'-[4-({4-nitrobenzyl}oxy)benzylidene]acetohydrazide](/img/structure/B298098.png)

![2-[4-(2-{[(4-chlorobenzyl)sulfanyl]acetyl}carbohydrazonoyl)phenoxy]-N-(2-methoxyphenyl)acetamide](/img/structure/B298102.png)